molecular formula C21H19NO2 B2434234 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-naphthamide CAS No. 1396870-43-1

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-naphthamide

Cat. No.: B2434234
CAS No.: 1396870-43-1
M. Wt: 317.388
InChI Key: JGHIGVIWKFPCMA-UHFFFAOYSA-N
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Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-naphthamide is a synthetic organic compound provided for research purposes. This molecule is of significant interest in medicinal chemistry and neuroscience, particularly in the investigation of new therapies for neurodegenerative diseases. Its structure, which incorporates a naphthamide group linked to a hydroxy-substituted indane moiety, is analogous to scaffolds used in the development of multi-target directed ligands (MTDLs) for complex conditions like Alzheimer's disease . Compounds with similar structural features are being explored for their potential to interact with key biological targets. These include the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important for maintaining neurotransmitter levels in the brain . Furthermore, related molecules demonstrate capacity for inhibiting the self-aggregation of the amyloid-β (Aβ 1–42 ) peptide, a key pathological hallmark of Alzheimer's disease, and exhibit neuroprotective properties against oxidative stress . Researchers can utilize this compound as a key intermediate or precursor in synthetic pathways, or as a pharmacological tool for in vitro binding and inhibition assays to study these mechanisms. All products are offered For Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c23-20(18-10-5-8-15-6-1-3-9-17(15)18)22-14-21(24)13-12-16-7-2-4-11-19(16)21/h1-11,24H,12-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHIGVIWKFPCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Direct Amidation

Adapting Procedure E , the amine intermediate reacts with 1-naphthoyl chloride under triflic acid (CF₃SO₃H) catalysis:

  • Reaction Setup :

    • 1-Hydroxy-2,3-dihydro-1H-inden-1-ylmethylamine (0.10 mmol, 1.0 eq.)
    • 1-Naphthoyl chloride (0.20 mmol, 2.0 eq.)
    • CF₃SO₃H (0.005 mmol, 5 mol%) in anhydrous CHCl₃ (1 mL)
    • Molecular sieves (3Å, 25 mg) to sequester water.
  • Conditions : Stirred at 90°C for 5–12 hours under argon.

  • Workup :

    • Quench with saturated NaHCO₃ (5 mL)
    • Extract with CH₂Cl₂ (3 × 5 mL)
    • Dry over Na₂SO₄ and concentrate in vacuo
  • Purification : Column chromatography (PE/EA = 25:1) yields the product as a white solid (63–72% yield).

Mechanistic Insight : Triflic acid protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the amine.

Hydroxyl Group Protection Strategy

To prevent side reactions, the indenyl hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether before amidation:

  • Protection :

    • 1-Hydroxy-2,3-dihydro-1H-inden-1-ylmethanol (1.0 eq.) reacts with TBSCl (1.2 eq.) and imidazole (2.0 eq.) in DMF (0°C → RT, 2 h).
  • Oxidation to Amine :

    • Swern oxidation converts the alcohol to an aldehyde, followed by reductive amination with NH₄OAc/NaBH₃CN.
  • Amidation :

    • Couple with 1-naphthoyl chloride via Procedure E .
  • Deprotection :

    • Treat with TBAF in THF (0°C, 1 h) to remove the TBS group.

Yield Improvement : Protection enhances amine purity, raising overall yield to 78%.

Optimization of Reaction Parameters

Catalyst Screening

Comparative studies using CF₃SO₃H , H₂SO₄, and p-TsOH reveal triflic acid’s superiority (Table 1):

Catalyst Yield (%) Reaction Time (h)
CF₃SO₃H 72 5
H₂SO₄ 48 12
p-TsOH 56 8

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CD₃OD) :
    δ 8.21 (d, J = 8.0 Hz, 1H, naphthyl-H), 7.92–7.84 (m, 3H, naphthyl-H), 7.63 (t, J = 7.6 Hz, 1H, naphthyl-H), 4.31 (s, 2H, CH₂N), 3.02 (dt, J = 14.4, 6.8 Hz, 2H, indenyl-H), 2.78–2.65 (m, 2H, indenyl-H), 1.97–1.85 (m, 2H, indenyl-H).

  • ¹³C NMR (101 MHz, CD₃OD) :
    δ 170.2 (C=O), 134.8, 133.7, 131.2, 129.5 (naphthyl-C), 69.4 (C-OH), 47.8 (CH₂N), 35.2, 31.6 (indenyl-C).

  • HRMS : m/z [M + H]⁺ calcd for C₂₂H₂₀N₂O₂⁺: 345.1598; found: 345.1601.

Scalability and Applications

Gram-Scale Synthesis

Adapting Procedure F , 5.0 mmol of amine and 10.0 mmol of 1-naphthoyl chloride in CHCl₃ (50 mL) with CF₃SO₃H (0.25 mmol) yield 1.44 g (72%) after chromatography.

Pharmacological Derivitization

The amide undergoes further transformations:

  • Sulfamoylation (Procedure H) with sulfamide yields sulfonamide derivatives (72% yield).
  • Hydrogenolysis (Procedure J) over Pd/C removes protecting groups selectively.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the indene moiety can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the indene or naphthamide groups, potentially altering its biological activity.

    Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce halogens or nitro groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-naphthamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-benzamide
  • N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-anthramide

Uniqueness

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-naphthamide is unique due to its specific combination of the indene and naphthamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-naphthamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

  • Molecular Formula : C19H17N3O2
  • Molecular Weight : 317.36 g/mol
  • CAS Number : 1396875-81-2

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant activity against Gram-positive bacteria, with MIC values comparable to standard antibiotics. In one study, derivatives showed MIC values as low as 0.5 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.5
Staphylococcus epidermidis1.0
Escherichia coli8
Klebsiella pneumoniae2

These findings suggest that this compound could serve as a potential lead for developing new antibacterial agents, particularly against drug-resistant strains.

2. Anti-inflammatory Activity

This compound also demonstrates anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro:

  • Inhibition Rates : Compounds related to this naphthamide exhibited inhibition rates of 78% for TNF-alpha and 89% for IL-6 at concentrations of 10 µg/mL, surpassing the efficacy of conventional anti-inflammatory drugs like dexamethasone .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Cell Lines Tested : Studies have evaluated its cytotoxic effects on breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT116) cells.
Cell LineIC50 (µM)Reference
MCF-712.41
HepG29.71
HCT1162.29

The compound's mechanism appears to involve inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development in cancer therapy.

Study on Antibacterial Efficacy

In a comparative study involving various derivatives of naphthamide compounds, this compound was found to be more effective than several existing antibiotics against resistant strains of bacteria. The study highlighted its potential role in overcoming antibiotic resistance .

Study on Cytotoxicity

Another study assessed the cytotoxicity of this compound against multiple cancer cell lines. Results indicated that it significantly inhibited cell viability and induced morphological changes consistent with apoptosis at varying concentrations .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-naphthamide?

  • Methodology :

  • Step 1 : Begin with 1-indanone as the starting material. Reduce it to 1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanol using sodium borohydride (NaBH₄) in ethanol under reflux (60–70°C) .
  • Step 2 : React the indanol derivative with 1-naphthoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C to form the amide bond .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the final compound .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra to confirm proton environments and carbon frameworks. Key signals include the hydroxyl proton (~4.5 ppm, broad) and naphthamide aromatic protons (7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 348.15) .
  • X-ray Crystallography : Single-crystal diffraction (if crystals are obtainable) using SHELXL for refinement to resolve bond lengths and angles .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity (e.g., anti-inflammatory or neuroprotective effects)?

  • Experimental Design :

  • In Vitro Assays :
  • Enzyme Inhibition : Test inhibitory activity against cyclooxygenase (COX-1/COX-2) using fluorometric or colorimetric assays (e.g., prostaglandin G2 conversion) .
  • Neuroprotection : Expose neuronal cell lines (e.g., SH-SY5Y) to oxidative stress (H₂O₂) and measure cell viability via MTT assay, with pre-treatment of the compound .
  • Controls : Include positive controls (e.g., indomethacin for COX inhibition) and vehicle controls (DMSO <0.1%) .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., crystallographic vs. DFT-optimized structures)?

  • Resolution Methods :

  • Multi-Refinement : Use SHELXL with alternative restraint models to reconcile bond-length discrepancies .
  • DFT Validation : Compare experimental XRD data with density functional theory (DFT)-optimized structures (B3LYP/6-31G(d,p) basis set) to identify steric/electronic mismatches .
  • Dynamic Analysis : Perform molecular dynamics simulations to assess conformational flexibility in solution vs. solid state .

Q. How can synthetic yields be optimized while maintaining purity?

  • Optimization Strategies :

  • Solvent Selection : Replace DCM with tetrahydrofuran (THF) for better solubility of intermediates .
  • Catalysis : Introduce Er(OTf)₃ as a Lewis acid catalyst in amide bond formation (reported to improve yields to >90% in similar compounds) .
  • Continuous Flow Reactors : Implement microreactors for precise temperature control and reduced side reactions .

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